molecular formula C14H19N3O5S B4696120 Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate

Cat. No.: B4696120
M. Wt: 341.38 g/mol
InChI Key: WYDWQCMWDIDFJE-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions.

    Coupling with Benzoic Acid Derivative: The piperazine intermediate is then coupled with a benzoic acid derivative, such as methyl 2-aminobenzoate, using a coupling reagent like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a ligand, binding to the active site of enzymes and modulating their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity. Additionally, the benzoate ester moiety can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoic Acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-{[4-(ethylsulfonyl)piperazinyl]carbonylamino}benzoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the benzoate ester moiety provides stability and favorable pharmacokinetic characteristics.

Properties

IUPAC Name

methyl 2-[(4-methylsulfonylpiperazine-1-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-22-13(18)11-5-3-4-6-12(11)15-14(19)16-7-9-17(10-8-16)23(2,20)21/h3-6H,7-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDWQCMWDIDFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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